N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a furan carboxamide group
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23NO6/c1-3-4-16-5-8-19(22(13-16)27-2)30-15-18-7-10-21(31-18)24(26)25-17-6-9-20-23(14-17)29-12-11-28-20/h3,5-10,13-14H,1,4,11-12,15H2,2H3,(H,25,26) |
InChI Key |
WQNLAVGRLIBIDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide typically involves multiple stepsCommon reagents used in these reactions include benzenesulfonyl chloride and various amines under controlled pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and prop-2-en-1-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
